molecular formula C16H24Cl2N4OS B2810170 [2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-(7-methylthieno[3,2-d]pyrimidin-4-yl)methanone;dihydrochloride CAS No. 2418659-48-8

[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-(7-methylthieno[3,2-d]pyrimidin-4-yl)methanone;dihydrochloride

Cat. No.: B2810170
CAS No.: 2418659-48-8
M. Wt: 391.36
InChI Key: JMPZWNJGKUZSMH-UHFFFAOYSA-N
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Description

[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-(7-methylthieno[3,2-d]pyrimidin-4-yl)methanone;dihydrochloride is a compound characterized by its unique structure involving a piperidine ring, a thienopyrimidine ring, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-(7-methylthieno[3,2-d]pyrimidin-4-yl)methanone typically involves multi-step processes. One common method starts with the preparation of 3-methylpiperidine through alkylation, followed by the introduction of the aminoethyl group. Separately, the thienopyrimidine ring is synthesized using cyclization reactions involving thioamides and nitriles. The two fragments are then coupled under suitable conditions to form the final compound. Critical steps often require controlled temperatures, pressure, and specific catalysts to optimize yields.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up through efficient and reproducible methods. These include the use of continuous flow reactors to maintain consistent reaction conditions, minimize human error, and enhance safety. Industrial synthesis often leverages automated processes and robust purification techniques like crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-(7-methylthieno[3,2-d]pyrimidin-4-yl)methanone can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized at different functional groups depending on the conditions and reagents used.

  • Reduction: : Selective reduction of specific moieties within the compound can be achieved using hydride donors.

  • Substitution: : Nucleophilic or electrophilic substitution reactions are possible, altering the functional groups on the molecule.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and bases/acids for substitution reactions. Reaction conditions are often tailored based on the specific transformation desired, including temperature control, solvent choice, and reaction time.

Major Products

Depending on the type of reaction, the major products can vary. For example, oxidation may lead to the formation of more oxidized derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules and novel materials due to its structural versatility.

Biology

In biological research, it is utilized to study receptor-ligand interactions given its potential to bind selectively to biological targets.

Medicine

Medically, the compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, it finds applications in the development of specialty chemicals and pharmaceuticals, owing to its unique reactivity and stability.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets, often proteins or enzymes. It can bind to these targets, altering their activity and thus exerting a physiological effect. Pathways involved typically include signal transduction, enzyme inhibition, or receptor modulation, which collectively contribute to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and thienopyrimidine derivatives, such as:

  • [2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-(4-methylthieno[3,2-d]pyrimidin-7-yl)methanone

  • [2-(2-Aminoethyl)-4-methylpiperidin-1-yl]-(7-methylthieno[3,2-d]pyrimidin-4-yl)methanone

Uniqueness

The uniqueness of [2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-(7-methylthieno[3,2-d]pyrimidin-4-yl)methanone lies in its specific substitution pattern, which imparts distinctive chemical properties and biological activities that are not observed in its analogs. This specific arrangement allows for unique interactions with biological targets, making it a compound of interest in scientific research.

There you have it! A comprehensive overview of this fascinating compound. Anything specific you'd like to delve deeper into?

Properties

IUPAC Name

[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-(7-methylthieno[3,2-d]pyrimidin-4-yl)methanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS.2ClH/c1-10-4-3-7-20(12(10)5-6-17)16(21)14-15-13(18-9-19-14)11(2)8-22-15;;/h8-10,12H,3-7,17H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPZWNJGKUZSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1CCN)C(=O)C2=NC=NC3=C2SC=C3C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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